A Comprehensive Technical Guide to 1,2,4-Butanetriol: CAS Number, Properties, and Methodologies
A Comprehensive Technical Guide to 1,2,4-Butanetriol: CAS Number, Properties, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 1,2,4-Butanetriol, a chiral polyol with significant applications in the pharmaceutical and chemical industries. This document covers its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a review of its key applications, particularly in drug development and as a precursor to energetic materials. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using diagrams generated with Graphviz to facilitate a clear understanding of complex pathways and workflows.
Introduction
1,2,4-Butanetriol (BT) is a tri-functional alcohol, existing as a colorless, viscous, and hygroscopic liquid. Its structure, containing a stereocenter at the C2 position, makes it a valuable chiral building block in organic synthesis. It serves as a crucial intermediate in the production of various pharmaceuticals, including cholesterol-lowering drugs, and is the primary precursor to 1,2,4-butanetriol trinitrate (BTTN), an energetic plasticizer used in military propellants.[1][2] This guide aims to consolidate the technical information available on 1,2,4-Butanetriol, providing a comprehensive resource for professionals in research and development.
Chemical and Physical Properties
The fundamental properties of 1,2,4-Butanetriol are summarized in the tables below. The primary CAS number for the racemic mixture is 3068-00-6.[2][3][4] The (S)-enantiomer, a key chiral intermediate, has the CAS number 42890-76-6.[5]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | Butane-1,2,4-triol |
| CAS Number (Racemic) | 3068-00-6[2][3][4] |
| CAS Number ((S)-enantiomer) | 42890-76-6[5] |
| Molecular Formula | C₄H₁₀O₃[2][3][5] |
| Molecular Weight | 106.12 g/mol [2][4][5] |
| InChI | InChI=1S/C4H10O3/c5-2-1-4(7)3-6/h4-7H,1-3H2[2] |
| SMILES | OCCC(O)CO[2] |
Table 2: Physical Properties
| Property | Value |
| Appearance | Colorless, odorless, viscous, hygroscopic liquid[1][2] |
| Boiling Point | 190-191 °C at 18 mmHg[2][6] |
| Melting Point | -20 °C[1] |
| Density | 1.185 g/mL at 25 °C[1] |
| Flash Point | 188 °C[1] |
| Refractive Index | n20/D 1.473[1] |
| Solubility | Miscible with water and alcohols[1] |
Synthesis of 1,2,4-Butanetriol
1,2,4-Butanetriol can be synthesized through both chemical and biotechnological routes. The choice of method often depends on the desired stereochemistry and the scale of production.
Chemical Synthesis: Reduction of Dimethyl Malate
A common laboratory-scale synthesis involves the reduction of dimethyl malate using sodium borohydride. This method can be adapted to produce specific enantiomers by starting with the corresponding chiral dimethyl malate.
Materials:
-
(S)-Dimethyl malate
-
Sodium borohydride (NaBH₄)
-
Ethanol, anhydrous
-
Saturated HCl in Ethanol
-
Ice bath
Procedure:
-
In a suitable reaction vessel, dissolve 100 g (0.617 mol) of dimethyl (S)-malate in 260 g of ethanol.
-
While maintaining the temperature at 20 °C using a water bath, slowly add 41.5 g (1.1 mol) of sodium borohydride in portions to control the reaction rate.
-
After the addition is complete, stir the reaction mixture at 20 °C for 15 hours.
-
Cool the reaction mixture in an ice bath.
-
Carefully add 200 ml of saturated HCl-EtOH to quench the reaction and neutralize the mixture.
-
Filter the resulting insoluble matter.
-
The filtrate is then concentrated under reduced pressure and purified by distillation to yield (S)-1,2,4-butanetriol.[4]
Biotechnological Synthesis from Xylose
Engineered microorganisms, such as Escherichia coli, can be utilized to produce 1,2,4-Butanetriol from renewable feedstocks like D-xylose. This biosynthetic pathway involves a series of enzymatic conversions.
Caption: Metabolic pathway for the production of 1,2,4-Butanetriol from D-Xylose.
Key Applications
1,2,4-Butanetriol is a versatile chemical with a range of applications in different industrial sectors.
Pharmaceutical Intermediate
1,2,4-Butanetriol is a key chiral precursor in the synthesis of several important drugs. Notably, it is used in the manufacturing of cholesterol-lowering medications such as rosuvastatin (Crestor) and ezetimibe (Zetia).[1] Its chiral nature is essential for the stereospecific synthesis of these active pharmaceutical ingredients (APIs).
Energetic Materials
The nitration of 1,2,4-Butanetriol yields 1,2,4-butanetriol trinitrate (BTTN), an energetic plasticizer. BTTN is a less sensitive and more stable alternative to nitroglycerin in military propellants and explosives.[2]
Materials:
-
1,2,4-Butanetriol
-
Nitric acid (98-100%), fuming
-
Sulfuric acid (98-100%), fuming
-
Ice-salt bath
-
Sodium carbonate solution (4% w/v)
-
Deionized water
Procedure:
-
Prepare a nitrating mixture with a 2:3 ratio of nitric acid to sulfuric acid. Cool this mixture in an ice-salt bath to below -10 °C with continuous stirring.
-
Slowly add 1.5 moles of 1,2,4-butanetriol dropwise to the cold nitrating mixture, ensuring the reaction temperature does not exceed 10 °C. Caution: This reaction is highly exothermic and potentially explosive if the temperature is not controlled.
-
After the addition is complete, continue stirring the mixture for 10 minutes.
-
Allow the mixture to separate into two layers. Carefully separate the upper organic layer (BTTN).
-
Wash the product three times with a large volume of water (38-48 °C).
-
Neutralize the product by washing with a 4% w/v sodium carbonate solution.
-
Dry the final product in a desiccator over a suitable drying agent.[2]
Analytical Methodologies
The purity and concentration of 1,2,4-Butanetriol are critical for its applications. High-Performance Liquid Chromatography (HPLC) is a commonly used analytical technique for this purpose.
Experimental Workflow: HPLC Analysis of 1,2,4-Butanetriol
Caption: A generalized workflow for the analysis of 1,2,4-Butanetriol using HPLC.
-
Column: C18 reversed-phase column (e.g., Micropak MCH-5, 5µm)[7]
-
Mobile Phase: Water[7]
-
Detector: Refractive Index Detector (RID)[7]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Quantification: External standard method using a calibration curve generated from standards of known concentrations.
Conclusion
1,2,4-Butanetriol is a chemical of significant industrial and scientific interest due to its versatile applications and chiral nature. This guide has provided a comprehensive overview of its properties, synthesis, and analysis, tailored for professionals in research and drug development. The detailed protocols and diagrams are intended to serve as a practical resource for laboratory work and process development involving this important polyol. As the demand for sustainable and enantiomerically pure chemicals grows, the biotechnological production of 1,2,4-Butanetriol is expected to become increasingly important, offering a greener alternative to traditional chemical synthesis routes.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. US6949684B2 - Process for preparing 1,2,4-butanetriol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
